![molecular formula C28H48CuN12O8 B13899929 GHK-Cu](/img/structure/B13899929.png)
GHK-Cu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GHK-Cu, also known as glycyl-L-histidyl-L-lysine-copper, is a naturally occurring tripeptide that binds copper ions. It was first discovered in human plasma in the 1970s by Dr. Loren Pickart. This compound is present in various tissues and organs throughout the body and has been extensively studied for its potential therapeutic properties. This compound is known for its antioxidant, anti-inflammatory, and wound-healing effects, as well as its ability to stimulate collagen production and improve skin elasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions
GHK-Cu can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The copper ion is introduced by incubating the peptide with a copper salt, such as copper(II) acetate, under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then complexed with copper ions to form this compound. This method ensures high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
GHK-Cu undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized peptide products.
Reduction: The copper ion in this compound can undergo redox reactions, cycling between Cu(II) and Cu(I) states.
Substitution: The copper ion can be replaced by other metal ions, such as zinc or iron, under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Reducing agents such as ascorbic acid.
Substitution: Metal salts like zinc chloride or iron sulfate
Major Products Formed
Oxidation: Oxidized peptide fragments.
Reduction: Reduced copper-peptide complexes.
Substitution: Metal-peptide complexes with metals other than copper
Scientific Research Applications
GHK-Cu, a copper peptide with the amino acid sequence glycyl-L-histidyl-L-lysine, exhibits regenerative and protective actions, particularly in human skin . It is believed that this compound's small size and ability to bind copper enables it to play a role in copper metabolism . Research indicates that this compound can up- and down-regulate a significant number of human genes, allowing scientists to connect its biological effects to its impact on gene expression .
Scientific Research Applications
Wound Healing and Skin Regeneration: this compound promotes skin remodeling, wound healing, and regeneration . It accelerates wound healing and contraction, improves the take of transplanted skin, and possesses anti-inflammatory actions . At low concentrations (1–10 nanomolar), this compound stimulates both the synthesis and breakdown of collagen and glycosaminoglycans, modulating the activity of metalloproteinases and their inhibitors, which regulates wound healing and skin remodeling processes . Studies have confirmed this compound's wound-healing activity in animals, including rabbits, rats, mice, and pigs, improving the healing of diabetic and ischemic wounds, increasing blood vessel formation, and stimulating collagen synthesis .
Anti-Inflammatory and Antioxidant Effects: this compound exhibits antioxidant and anti-inflammatory effects in vitro and in vivo . It can decrease ROS levels, increase SOD activities and total GSH levels, and decrease TNF-α and IL-6 production through the suppression of NF-κB p65 and p38 MAPK signaling . In mice, this compound protected lung tissue from induced acute lung injury (ALI) and suppressed the infiltration of inflammatory cells into the lung, increasing superoxide dismutase (SOD) activity while decreasing TNF-1 and IL-6 production through the blocking activation of NFκB’s p65 and p38 MAPK .
Anti-Aging Cosmetic Products: this compound's skin regeneration activity has led to its use in anti-aging cosmetic products . Application of this compound in nano-carriers to facial skin significantly reduced wrinkle volume . this compound can effectively prevent damage to the skin’s surface and improve skin quality .
Cancer Research: GHK was found to suppress 70% of genes involved in the development of an aggressive metastatic form of colon cancer, suggesting that GHK can regulate various biochemical pathways on a gene level and reset gene activity back to health . In vitro studies have shown that GHK can reactivate the programmed cell death system (apoptosis) and inhibit cell growth in human cancer cells . GHK induces anti-cancer expression of numerous caspase, growth regulatory, and DNA repair genes, and the combination of ascorbic acid and this compound strongly inhibited the growth of sarcoma-180 in mice .
Protection Against Oxidative Stress: Bakuchiol has been found to protect human red blood cells against oxidative hemolysis and to protect against oxidative stress-induced retinal damage . It also inhibits microsomal lipid peroxidation in a concentration-dependent manner and prevents NADH-dependent and ascorbate-induced mitochondrial lipid peroxidation .
Skin Irritation: this compound exhibits a low potential for inducing skin irritation compared to other copper compounds . Cell viability studies have shown that this compound is non-cytotoxic towards HaCaT cells, with no significant difference between the control and the this compound treated group at various concentrations and time points .
The following table summarizes the effects of this compound on gene expression, collagen production, and wrinkle parameters:
Mechanism of Action
GHK-Cu exerts its effects through multiple molecular pathways. It stimulates the synthesis and breakdown of collagen and glycosaminoglycans, modulates the activity of metalloproteinases and their inhibitors, and attracts immune and endothelial cells to sites of injury. The copper ion plays a crucial role in these processes by acting as a cofactor for enzymes involved in collagen synthesis, angiogenesis, and antioxidant defense .
Comparison with Similar Compounds
GHK-Cu is unique among copper peptides due to its high affinity for copper ions and its wide range of biological activities. Similar compounds include:
Matrixyl® 3000: A peptide complex used in anti-aging products, but this compound has shown superior wrinkle reduction.
Copper tripeptide-1: Another copper-binding peptide with similar wound-healing properties, but this compound has a broader range of applications
This compound stands out for its extensive research backing and its ability to regulate multiple biochemical pathways, making it a versatile and potent compound in various fields .
Properties
Molecular Formula |
C28H48CuN12O8 |
---|---|
Molecular Weight |
744.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;copper |
InChI |
InChI=1S/2C14H24N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h2*7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/t2*10-,11-;/m00./s1 |
InChI Key |
RIPDSRHLQNAZOH-XTQNZXNBSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.[Cu] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.